molecular formula C11H14INO B1349272 N,N-diethyl-2-iodobenzamide CAS No. 76041-87-7

N,N-diethyl-2-iodobenzamide

Cat. No. B1349272
CAS RN: 76041-87-7
M. Wt: 303.14 g/mol
InChI Key: BYACPVJFVPBGQI-UHFFFAOYSA-N
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Description

N,N-diethyl-2-iodobenzamide is a compound that has garnered interest in the field of nuclear medicine, particularly for the detection of metastatic melanoma. It is part of a class of iodobenzamides that have been developed for their potential use in diagnostic imaging, such as single-photon emission computed tomography (SPECT) .

Synthesis Analysis

The synthesis of N,N-diethyl-2-iodobenzamide derivatives has been explored in various studies. For instance, the

Scientific Research Applications

Sigma Receptor Scintigraphy in Breast Cancer

  • Study : Utilization of a novel iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, for visualizing primary breast tumors in humans.
  • Findings : The compound showed preferential binding to sigma receptors overexpressed in breast cancer cells, indicating potential use in breast cancer imaging.
  • Reference : (Caveliers et al., 2002)

Melanoma Imaging Agents

  • Study : Synthesis and comparative study of a series of p-iodine-125 benzamides as potential melanoma imaging agents.
  • Findings : Identified a compound with the most appropriate pharmacokinetic properties as a potential melanoma imaging agent.
  • Reference : (Moins et al., 2001)

Radioiodination of IBZA for Melanoma Imaging

  • Study : Radioiodination of (N-diethylaminoethyl)-4-iodobenzamide (IBZA) for melanoma imaging and therapy.
  • Findings : Investigated factors affecting the radiochemical yield, indicating potential for both imaging and therapy in melanoma.
  • Reference : (Farouk, 2011)

Uptake in Melanoma Cells

  • Study : Analysis of cellular uptake and retention of a radioiodinated iodobenzamide in melanoma cells.
  • Findings : Demonstrated higher uptake in pigmented melanoma cell lines, suggesting its efficacy as a melanoma scintigraphic imaging agent.
  • Reference : (Mansard et al., 2005)

Structure-Affinity Relationships

  • Study : Investigated structure-affinity relationships of N-(2-diethylaminoethyl)benzamide derivatives for melanoma uptake.
  • Findings : Identified compounds with improved melanoma uptake and tissue selectivity, enhancing the potential for melanoma imaging.
  • Reference : (Eisenhut et al., 2000)

Melanoma Targeting with Technetium-99m Complexes

  • Study : Development of cyclopentadienyl-based 99mTc-complexes as potential melanoma imaging agents.
  • Findings : Showed significant cellular uptake in melanoma cells, suggesting its use for detecting melanoma and its metastases.
  • Reference : (N'dongo et al., 2010)

I-BZA Distribution in Melanoma

  • Study : Investigated the distribution of N-(2 diethylaminoethyl)-4 iodobenzamide (I-BZA) in melanoma using secondary ion mass spectroscopy.
  • Findings : Found specific uptake in pigment cells of melanic tumors and normal pigmented tissue, suggesting a role in melanoma imaging.
  • Reference : (Chehade et al., 2001)

Optimization for Melanoma Imaging

  • Study : Optimization of radioiodination of a new benzamide derivative for melanoma imaging.
  • Findings : Achieved high radiochemical yield and purity, indicating its potential as a melanoma imaging agent.
  • Reference : (Kandil et al., 2016)

Novel Radioiodinated Nicotinamides for Melanoma

  • Study : Synthesis and evaluation of novel radioiodinated nicotinamides for melanoma imaging.
  • Findings : Identified a compound with high tumor uptake and rapid clearance, making it a promising imaging agent for melanotic tumors.
  • Reference : (Liu et al., 2008)

properties

IUPAC Name

N,N-diethyl-2-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYACPVJFVPBGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401310745
Record name N,N-Diethyl-2-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-iodobenzamide

CAS RN

76041-87-7
Record name N,N-Diethyl-2-iodobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76041-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-2-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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